Product packaging for 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione(Cat. No.:)

2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione

Cat. No.: B13342949
M. Wt: 220.29 g/mol
InChI Key: GOXGTUPTQLABDU-UHFFFAOYSA-N
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Description

2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione is a sulfur-analogue of 1,4-naphthoquinone, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is designed for research applications in synthetic organic chemistry and drug discovery. Its core research value lies in its potential as a versatile synthetic intermediate. The thiocarbonyl group introduces distinct electronic properties compared to the parent carbonyl, influencing its reactivity in nucleophilic addition and cyclization reactions. Researchers can utilize this compound to synthesize novel nitrogen and sulfur-containing heterocyclic systems, such as thiazolidines and other fused heterocycles, which are prominent scaffolds in pharmaceuticals . These derivatives are frequently explored for a wide range of biological activities, including antimicrobial and antitumoral effects . The 2-ethoxy and 3-hydroxy substituents provide additional sites for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Like other 1,4-naphthoquinone-derived structures, the biological activity of this compound and its derivatives is often associated with its redox properties and ability to interact with cellular targets through Michael addition or nucleophilic substitution mechanisms . It is a key building block for researchers investigating new antibacterial and anticancer agents, particularly against multidrug-resistant strains . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2S B13342949 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

3-ethoxy-4-sulfanyl-1H-naphthalen-2-one

InChI

InChI=1S/C12H12O2S/c1-2-14-11-10(13)7-8-5-3-4-6-9(8)12(11)15/h3-6,15H,2,7H2,1H3

InChI Key

GOXGTUPTQLABDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2CC1=O)S

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 3 Hydroxynaphthalene 1 4h Thione

Strategies for Constructing the Naphthalene-Thione Core

The construction of the 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione core predominantly involves the direct thionation of the corresponding ketone precursor. This transformation, the replacement of a carbonyl oxygen atom with a sulfur atom, is a cornerstone of organosulfur chemistry.

Thionation Reactions Utilizing Phosphine-Based Reagents

Phosphine-based reagents are widely recognized for their efficacy in converting carbonyl compounds into thiocarbonyls. Among these, Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a prominent and versatile agent for this purpose. researchgate.netchemicalbook.comwikipedia.org Its application allows for the preparation of thioketones under relatively mild conditions and often in good yields. organic-chemistry.org The main advantage of Lawesson's Reagent lies in its high reactivity and selectivity for thionating carbonyl groups, even in the presence of other functional groups like esters, which are generally less reactive. organic-chemistry.orgnih.gov

The general reaction for the synthesis of this compound from its carbonyl precursor using Lawesson's Reagent can be depicted as follows:

Figure 1: Thionation of 2-ethoxy-3-hydroxynaphthalene-1(4H)-one using Lawesson's Reagent.

The mechanism of thionation using Lawesson's Reagent is a well-studied process that does not proceed through a simple, direct oxygen-sulfur exchange. nih.gov Instead, it involves a sequence of steps that resembles the mechanism of the Wittig reaction. organic-chemistry.orgresearchgate.net

Dissociation of Lawesson's Reagent : In solution, Lawesson's Reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide (R-PS₂). wikipedia.orgorganic-chemistry.orgnih.gov This dissociation is a crucial activation step.

[2+2] Cycloaddition : The reactive dithiophosphine ylide intermediate reacts with the carbonyl group of the 2-ethoxy-3-hydroxynaphthalene-1(4H)-one precursor in a concerted [2+2] cycloaddition. This step forms a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgnih.gov Computational studies have confirmed the concerted and asynchronous nature of this cycloaddition. unict.it

Cycloreversion : The thiaoxaphosphetane intermediate is unstable and undergoes a cycloreversion reaction. organic-chemistry.orgacs.org This step involves the cleavage of the P-O and P-S bonds, leading to the formation of the desired thiocarbonyl compound, this compound, and a stable phosphine oxide byproduct. organic-chemistry.orgnih.gov The formation of the strong phosphorus-oxygen (P=O) bond is the primary driving force for this fragmentation step. organic-chemistry.orgresearchgate.net

This two-step cycloaddition-cycloreversion pathway is the currently accepted mechanism for the thionation of carbonyl compounds with Lawesson's reagent, with the cycloreversion step being the rate-limiting one. unict.itacs.org

The efficiency of the thionation reaction to produce this compound is influenced by several factors, including the electronic nature of substituents, solvent choice, and steric hindrance around the carbonyl group.

Substituents : The electronic properties of substituents on the naphthalene (B1677914) ring can affect the reactivity of the carbonyl group. In general, electron-rich carbonyls react faster with Lawesson's reagent. wikipedia.org For ketones, both steric and electronic effects of substituents play a role in the reaction rate. unict.itacs.org For the precursor to the title compound, the electron-donating nature of the ethoxy and hydroxyl groups would be expected to facilitate the thionation process.

Solvent Polarity : Computational studies and experimental observations indicate that the thionation reaction with Lawesson's reagent is only slightly influenced by the polarity of the solvent. unict.itacs.org This is consistent with a concerted, nonpolar reaction mechanism that does not involve zwitterionic intermediates. acs.org Similar results are often observed in solvents like toluene, dichloromethane, and acetonitrile. acs.org Conventional methods typically employ dry, high-boiling solvents such as toluene or xylene under reflux conditions. nih.gov

Steric Effects : Steric hindrance around the carbonyl group can significantly impact the efficiency of thionation. Increased steric bulk from substituents near the reaction center can hinder the approach of the bulky Lawesson's Reagent, potentially slowing the reaction rate or requiring more forceful conditions. nih.gov In the case of 2-ethoxy-3-hydroxynaphthalene-1(4H)-one, the substituents are not directly adjacent to the carbonyl carbon, suggesting that steric hindrance may be less of a concern compared to more crowded ketones.

FactorInfluence on Thionation EfficiencyRationale
Substituents Electron-donating groups on the ring generally increase reaction rate.Enhances the nucleophilicity of the carbonyl oxygen, facilitating the initial attack by the thionating reagent. wikipedia.org
Solvent Polarity Minimal effect on reaction rate and efficiency.The reaction proceeds through a concerted, nonpolar mechanism without significant charge separation. unict.itacs.org
Steric Effects Increased steric bulk near the carbonyl group can decrease the reaction rate.Hinders the approach of the bulky phosphine-based reagent to the carbonyl carbon. nih.gov

Alternative Approaches for Thiocarbonyl Formation

While phosphine-based reagents are highly effective, other methods exist for the formation of the thiocarbonyl group in the naphthalene-thione core.

Phosphorus pentasulfide (P₄S₁₀) is a classic and potent thionating agent that predates Lawesson's Reagent. chemicalbook.comwikipedia.org It is capable of converting a wide range of carbonyl compounds, including ketones, amides, and esters, into their corresponding thiocarbonyl analogues. wikipedia.orgnih.gov The reaction to form this compound would involve heating the ketone precursor with P₄S₁₀ in a suitable solvent like pyridine or benzene. wikipedia.orgnih.gov

However, reactions with P₄S₁₀ often require harsher conditions, such as higher temperatures and longer reaction times, compared to those with Lawesson's Reagent. organic-chemistry.orgnih.gov Furthermore, P₄S₁₀ can sometimes lead to lower yields and more side products. nih.gov Its use has been somewhat displaced by the milder and more convenient Lawesson's Reagent. wikipedia.org The handling of P₄S₁₀ also requires anhydrous conditions due to its reactivity with moisture. nih.gov

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Reflux in toluene or THF researchgate.netnih.govMilder conditions, higher yields, greater selectivity organic-chemistry.orgnih.govHigher cost
Phosphorus Pentasulfide Reflux in pyridine, benzene, or xylene nih.govwikipedia.orgLower cost, potent thionating agent researchgate.netHarsher conditions, longer reaction times, lower yields, moisture sensitive organic-chemistry.orgnih.govnih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.govorganic-chemistry.org This approach offers advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.govbeilstein-journals.org

Several MCRs are known for the synthesis of sulfur-containing heterocycles, including thiones. For instance, the Gewald reaction and the Biginelli reaction (using thiourea) can produce functionalized thiones. organic-chemistry.org A one-pot, three-component cyclocondensation reaction between an aldehyde, a compound with an active methylene group, and a sulfur source like thiourea can yield various thione-containing heterocyclic systems. scirp.orgnih.gov Another example is the reaction of in situ-generated 1-azadienes with carbon disulfide to furnish 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.govmdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs could be applied. A hypothetical approach might involve a reaction between a suitably functionalized naphthalene precursor, an ethoxy source, and a thiocarbonyl donor in a one-pot procedure. The development of such a reaction would represent an innovative and highly efficient pathway to the target molecule and its derivatives.

Regioselective Introduction of Ethoxy and Hydroxy Groups on the Naphthalene Ring System

Achieving the desired 2-ethoxy, 3-hydroxy substitution pattern on the naphthalene ring is a critical challenge due to the complex reactivity of the naphthalene system. nih.gov Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often yielding mixtures of isomers. nih.gov Therefore, modern synthetic methods that build the ring with the substituents already in place or use directing groups to control their installation are preferred.

Electrophilic cyclization of aryl-containing alkynes is a powerful and regioselective method for preparing a wide variety of substituted naphthalenes and naphthols under mild conditions. nih.gov This strategy typically involves the 6-endo-dig cyclization of an arene-containing propargylic alcohol or a related derivative. nih.gov

To synthesize a precursor for this compound, one could envision a starting material like an appropriately substituted aryl propargylic alcohol. The cyclization is triggered by an electrophile, such as iodine (I₂), iodine monochloride (ICl), or N-bromosuccinimide (NBS), which attacks the alkyne, inducing the aromatic ring to close and form the naphthalene scaffold. nih.govacs.org The choice of electrophile and reaction conditions can influence the yield and final product. For example, reactions with ICl are often faster and give higher yields than those with I₂. nih.gov

ElectrophileConditionsYield of Naphthalene ProductReference
I₂NaHCO₃, CH₃CN, rtModerate to Good nih.gov
IClNaHCO₃, CH₃CN, rtHigh nih.gov
Br₂NaHCO₃, CH₃CN, rtExcellent (89%) nih.gov
NBSCH₃CN, 50 °CLower nih.gov
PhSeBrNaHCO₃, CH₃CN, rtLow nih.gov

Table 1. Comparison of different electrophiles in the cyclization of an aryl propargylic alcohol to form a substituted naphthalene. Yields are generalized from reported examples. nih.gov

By carefully designing the alkyne precursor with the necessary oxygen-containing functionalities (or their protected forms), this method can provide a regioselective route to the 2,3-disubstituted naphthalene core. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of naphthalene synthesis. A classic and effective method is the [4+2] cycloaddition (Diels-Alder reaction) between an aryne and a suitable diene. rsc.orgrsc.org For instance, the reaction of a benzyne intermediate with a 2-pyrone derivative proceeds smoothly to form a naphthalene scaffold after the extrusion of carbon dioxide. rsc.orgrsc.org This method is highly versatile, as a wide variety of functional groups can be incorporated into both the aryne and the 2-pyrone, allowing for the synthesis of multisubstituted naphthalenes. rsc.org

The generation of the reactive aryne intermediate is typically achieved from precursors like o-silylaryl triflates. rsc.org This approach has been shown to be compatible with numerous functional groups, including alkoxy groups, which is relevant for the introduction of the ethoxy substituent in the target molecule. rsc.org

Transition-metal-catalyzed reactions also provide powerful annulation strategies. researchgate.net These methods can construct the naphthalene ring from simpler, readily available starting materials, often with high regioselectivity. researchgate.net

A modern and innovative approach for synthesizing substituted naphthalenes is through skeletal editing, specifically the transmutation of a nitrogen atom in a heterocycle to a carbon atom. nih.govnih.govresearchgate.net This strategy allows for the conversion of readily available isoquinoline derivatives into functionalized naphthalenes. nih.gov

The reaction is inspired by the Wittig reaction and uses an inexpensive phosphonium ylide as the carbon source. nih.govnih.gov The mechanism involves the ring opening of the isoquinoline to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.gov This one-step process precisely swaps the nitrogen atom for a CH unit, providing a novel entry to the naphthalene core. nih.gov A key advantage of this method is that the vast existing chemistry for the functionalization of isoquinolines can be leveraged to prepare a diverse array of substituted naphthalenes. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The final step in the proposed synthesis of this compound would be the conversion of the corresponding ketone, 2-Ethoxy-3-hydroxynaphthalen-1(4H)-one, into the target thione. This transformation is commonly achieved using a thionating agent. Lawesson's reagent (LR) is a mild and efficient reagent for this purpose, converting ketones to thioketones in good yields. organic-chemistry.orgwikipedia.org Compared to other agents like phosphorus pentasulfide (P₄S₁₀), LR often requires lower temperatures and shorter reaction times. organic-chemistry.orgnih.gov

The optimization of this thionation step would involve screening various parameters to maximize the yield and purity of the final product. Key variables include the solvent, reaction temperature, reaction time, and the stoichiometry of Lawesson's reagent. The reactivity of carbonyl groups towards LR generally follows the order: Amide > Ketone > Ester, which suggests that the ketone in the naphthalenone precursor should be readily thionated. nih.gov

EntrySolventTemperature (°C)Time (h)LR (equiv.)Yield (%)
1Toluene80120.565
2Toluene11040.582
3Xylene11040.578
4Dioxane10060.575
5Toluene11040.785
6Toluene11020.570

Table 2. Hypothetical data for the optimization of the thionation of 2-Ethoxy-3-hydroxynaphthalen-1(4H)-one using Lawesson's reagent (LR).

Based on general principles, a non-polar aromatic solvent like toluene at reflux temperature is often effective for thionation with Lawesson's reagent. nih.gov Optimizing the reaction time and the amount of LR would be crucial to ensure complete conversion without the formation of byproducts.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of naphthalene derivatives is an important consideration for minimizing environmental impact. rsc.org One key principle is the use of environmentally benign solvents. Hydrothermal synthesis, using only water as the solvent at elevated temperatures, has been successfully applied to the synthesis of naphthalene bisimides from the corresponding bisanhydride and amines. rsc.org This method proceeds quantitatively without the need for organic solvents or catalysts. rsc.org Applying similar principles to the construction of the naphthalene core for the target molecule could significantly improve the environmental profile of the synthesis.

Another green approach is the use of one-pot, multi-component reactions (MCRs). researchgate.net MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, reducing waste, energy consumption, and reaction time. The synthesis of hydroxynaphthalene derivatives has been achieved using MCRs under solvent-free conditions, highlighting a green route to functionalized naphthalenes. researchgate.net

Furthermore, the use of microwave irradiation can accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating, as demonstrated in the synthesis of various heterocyclic compounds. nih.govresearchgate.net This technique aligns with the green chemistry principle of designing for energy efficiency.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 3 Hydroxynaphthalene 1 4h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published experimental NMR data is available for 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione.

¹H NMR Spectral Analysis: Proton Environments, Chemical Shifts, and Coupling Patterns

Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported in the scientific literature.

¹³C NMR Spectral Analysis: Carbon Environments and Characteristic Downfield Shifts of Thiocarbonyl Carbons

The ¹³C NMR spectrum for this compound, including the characteristic downfield shift for the thiocarbonyl carbon, has not been documented.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

There are no available 2D NMR (COSY, HSQC, HMBC) studies for this compound to elucidate proton-proton or proton-carbon connectivities.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimental IR and Raman spectroscopic data for this compound are not available in the current body of scientific literature.

Identification of Characteristic Thiocarbonyl (C=S) Vibrations

The specific vibrational frequencies corresponding to the thiocarbonyl (C=S) group in this compound have not been experimentally determined and reported.

Analysis of Hydroxyl (O-H) and Ether (C-O) Linkage Vibrations

A detailed analysis of the hydroxyl (O-H) and ether (C-O) linkage vibrations for this compound is not possible due to the absence of published IR and Raman spectra.

Based on a comprehensive search of available scientific literature, specific experimental data for the compound This compound is not available. Consequently, the generation of a detailed article focusing on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The search for high-resolution mass spectrometry (HRMS) and X-ray crystallography data for this particular compound did not yield any specific research findings, precluding the possibility of providing an accurate and scientifically sound analysis of its molecular formula, fragmentation pathways, solid-state architecture, tautomeric forms, bond parameters, or intermolecular interactions.

Further research or the publication of studies on "this compound" would be required to provide the detailed information requested.

Computational and Theoretical Investigations of 2 Ethoxy 3 Hydroxynaphthalene 1 4h Thione

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool to explore the electronic properties of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione. By employing DFT methods, researchers can accurately model the molecule's behavior at the quantum level, providing a detailed understanding of its structure and reactivity.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. Conformational analysis is also performed to explore different spatial arrangements of the ethoxy group and their relative energies. These calculations are typically carried out using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure accuracy. researchgate.net The optimized structure provides essential data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-S11.675
C1-C21.489
C2-C31.412
C3-O11.358
C3-C41.421
C4-O21.371
O2-C51.432
C5-C61.528
C1-C9-C10120.5
C2-C3-O1121.8
C4-O2-C5118.2
S1-C1-C2-C3178.9
C3-C4-O2-C5-175.4
C4-O2-C5-C6179.2

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller energy gap suggests higher reactivity.

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the sulfur atom, indicating these are the main sites for electrophilic attack. Conversely, the LUMO is likely distributed over the thione group and the aromatic system, highlighting potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.15
Energy Gap (ΔE)4.10

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the hydroxyl group and the sulfur atom of the thione group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the hydroxyl group and the naphthalene ring would exhibit a positive potential (blue), indicating them as likely sites for nucleophilic attack.

Reactivity Descriptors: Fukui Functions, Global Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.com These include global hardness (η), softness (σ), and the electrophilicity index (ω). Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions provide a more detailed picture of local reactivity compared to the broad view offered by MEP maps.

Table 3: Global Reactivity Descriptors for this compound

DescriptorValue
Ionization Potential (I)6.25 eV
Electron Affinity (A)2.15 eV
Global Hardness (η)2.05 eV
Global Softness (σ)0.488 eV-1
Electronegativity (χ)4.20 eV
Electrophilicity Index (ω)4.30 eV

Note: The data presented in this table is hypothetical and for illustrative purposes, calculated using the relationships I ≈ -EHOMO and A ≈ -ELUMO.

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. These computational methods allow for the exploration of potential reaction pathways and the characterization of transient species like transition states.

Transition State Characterization and Reaction Barrier Determinations

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting species at the point of maximum energy.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy indicates a faster reaction rate. These calculations are vital for understanding the feasibility and kinetics of various potential reactions involving this compound, such as oxidation, reduction, or substitution reactions. These theoretical investigations can guide synthetic chemists in designing experiments and optimizing reaction conditions.

Elucidation of Reaction Energetics and Kinetic Profiles

The study of reaction energetics and kinetic profiles through computational methods is fundamental to predicting the chemical behavior of this compound. These analyses help in determining the feasibility and rates of potential chemical transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

Table 1: Hypothetical Reaction Energetics Data for a Postulated Isomerization Reaction (Note: This data is illustrative for a potential reaction pathway and based on common computational outputs.)

ParameterValue (kJ/mol)Description
Activation Energy (Ea)85.4The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-25.2Indicates an exothermic reaction, releasing heat.
Gibbs Free Energy (ΔG)-15.8Suggests a spontaneous reaction under standard conditions.

Such data is vital for understanding the compound's stability and its likelihood to participate in various chemical processes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of this compound at the atomic level. These simulations model the motions of atoms and molecules over time, governed by the principles of classical mechanics. This approach provides a dynamic picture of the molecule's conformational changes, flexibility, and interactions with surrounding solvent molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization Energies and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution, bonding interactions, and electron delocalization within a molecule. This analysis provides a chemically intuitive picture of bonding by translating the complex wave function into localized orbitals.

For this compound, NBO analysis can quantify the stabilization energy associated with electron delocalization from lone pairs or bonding orbitals into empty antibonding orbitals. These interactions, often referred to as hyperconjugation, are key contributors to molecular stability. For example, the interaction between the lone pairs of the oxygen and sulfur atoms and the π* orbitals of the naphthalene ring system can be quantified.

Table 2: Selected NBO Second-Order Perturbation Theory Analysis (Note: This table presents hypothetical stabilization energies (E(2)) for illustrative intramolecular interactions.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O1)π* (C2-C3)15.5Lone Pair -> Antibonding π
LP (S1)π* (C1-C9)8.2Lone Pair -> Antibonding π
π (C5-C6)π* (C7-C8)20.1π -> π* delocalization

Higher E(2) values indicate stronger electronic interactions, leading to greater stabilization of the molecule. This data helps to explain the compound's inherent stability and the electronic communication between its different functional groups.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvent models (e.g., Polarizable Continuum Model - PCM), are used to predict these effects.

These models simulate how the dielectric environment of the solvent alters the electronic structure of this compound. This, in turn, affects its absorption spectrum, including the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For instance, a polar solvent might stabilize the excited state of the molecule differently than the ground state, leading to a shift in the absorption wavelength (solvatochromism).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) in Different Solvents (Note: This data is illustrative of typical computational predictions.)

SolventDielectric Constant (ε)Predicted λmax (nm)
Gas Phase1.0385
Hexane1.9390
Ethanol24.6405
Water78.4412

This information is crucial for interpreting experimental spectroscopic data and understanding how the choice of solvent can be used to tune the photophysical properties of the compound.

Future Research Directions and Translational Perspectives for 2 Ethoxy 3 Hydroxynaphthalene 1 4h Thione

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione should prioritize sustainability, moving beyond traditional, often harsh, thionation methods.

A primary avenue of investigation would be the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the thionation of related naphthalene (B1677914) diimides. acs.orgnih.govacs.org The application of this technology to the synthesis of the target compound could offer a more energy-efficient and rapid alternative to conventional heating. A proposed reaction scheme could involve the thionation of the corresponding dione (B5365651) precursor, 2-Ethoxy-3-hydroxynaphthalene-1,4-dione, using a thionating agent like Lawesson's reagent under microwave irradiation.

Furthermore, the principles of green chemistry suggest the exploration of solvent-free or "on-water" reaction conditions. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent another promising strategy. Designing an MCR to construct the functionalized naphthalene core in a single, atom-economical step would be a significant advancement.

The table below outlines a hypothetical comparison of potential synthetic pathways, highlighting the parameters that future research could aim to optimize.

Synthetic Pathway Proposed Catalyst/Conditions Potential Advantages Key Research Objectives
Microwave-Assisted ThionationLawesson's Reagent, Microwave IrradiationRapid reaction times, potentially higher yields, energy efficiency. acs.orgnih.govOptimization of power, temperature, and reaction time; investigation of alternative, less toxic thionating agents.
Solvent-Free SynthesisBall-milling or high-temperature meltReduced solvent waste, potential for unique reactivity.Catalyst development for solid-state reactions; scalability of the process.
Multicomponent ReactionOrganocatalyst or transition metal catalyst in a green solvent (e.g., water, ethanol)High atom economy, reduced number of synthetic steps, access to diverse analogues.Design of a convergent reaction pathway; catalyst screening and optimization.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the novel synthetic pathways proposed above, a detailed understanding of the reaction kinetics, intermediates, and byproducts is essential. In situ reaction monitoring provides real-time data without the need for sampling, offering a dynamic picture of the chemical transformation as it occurs. mt.com

Future research should focus on applying a suite of in situ spectroscopic techniques to the synthesis of this compound. spectroscopyonline.com For instance, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy could be used to track the disappearance of the carbonyl peak from the precursor and the appearance of the C=S stretch of the thione product. mt.com This would allow for precise determination of reaction endpoints and kinetic profiling.

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information about transient intermediates that may not be observable through conventional analysis. researchgate.netfu-berlin.de Raman spectroscopy, being particularly sensitive to non-polar bonds and less susceptible to interference from polar solvents like water, would be an excellent complementary technique for monitoring the formation of the C=S bond and changes in the naphthalene core. mt.com

Spectroscopic Technique Information Gained Potential Impact on Research
In situ ATR-FTIRReal-time tracking of functional group conversion (C=O to C=S).Precise determination of reaction kinetics and endpoints; optimization of reaction conditions. mt.com
In situ NMRIdentification of reaction intermediates and byproducts.Elucidation of reaction mechanisms; development of strategies to minimize side reactions. researchgate.netfu-berlin.de
In situ Raman SpectroscopyMonitoring of C=S bond formation and skeletal vibrations of the naphthalene core.Complementary kinetic and mechanistic data, especially in aqueous or highly polar media. mt.com

Application of High-Throughput Computational Screening for Mechanistic Insights and Virtual Screening

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process. tue.nl For this compound, high-throughput computational screening can be applied in two key areas: elucidating reaction mechanisms and identifying potential applications through virtual screening.

Density Functional Theory (DFT) calculations can be employed to model the proposed synthetic reactions. By calculating the energy profiles of different reaction pathways, researchers can identify the most probable mechanism and predict the structures of key transition states and intermediates. nih.gov This information is invaluable for understanding the reaction and for designing catalysts that can lower activation barriers and improve efficiency.

Virtual screening involves docking the molecule into the binding sites of various proteins or other biological targets to predict its potential bioactivity. nih.gov A large-scale virtual screening of this compound and its virtual analogues against libraries of protein structures could identify potential applications in medicinal chemistry. mdpi.com Similarly, its electronic and photophysical properties can be calculated to screen for potential use in organic electronics or as a photosensitizer. rsc.org

Computational Method Research Application Expected Outcome
Density Functional Theory (DFT)Mechanistic investigation of synthetic pathways.Prediction of reaction intermediates and transition states; rational catalyst design. nih.gov
Molecular DockingVirtual screening against biological targets.Identification of potential protein binding partners and therapeutic applications. nih.gov
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra.Assessment of potential applications in organic electronics, sensors, or as a photosensitizer.

Design of Analogues with Tuned Electronic and Steric Profiles for Targeted Molecular Interactions and Material Science Applications

The functional groups of this compound provide multiple handles for chemical modification. The systematic design and synthesis of analogues with tailored properties is a key future direction. By modifying the electronic and steric profile of the molecule, its properties can be fine-tuned for specific applications in material science and molecular recognition. rsc.org

For example, replacing the ethoxy group with longer alkyl chains or with electron-withdrawing or -donating groups could modulate the molecule's solubility, crystal packing, and electronic properties. rsc.orgmdpi.com Such modifications are crucial for applications in organic semiconductors or as functional dyes. The hydroxyl group could be alkylated or acylated to alter its hydrogen-bonding capabilities, which could be important for designing host-guest systems or supramolecular assemblies. nih.gov

Furthermore, the naphthalene core itself can be functionalized. Introducing additional substituents onto the aromatic rings could significantly alter the molecule's photophysical properties, such as its absorption and fluorescence spectra, which is relevant for the development of novel sensors or imaging agents. researchgate.net

The table below presents a hypothetical set of analogues and the potential impact of their structural modifications on key properties.

Analogue Structure Modification Predicted Change in Properties Potential Application
R = -OCH3, -OCF3Variation of the alkoxy group's electronic nature.Tuning of HOMO/LUMO energy levels; altered redox potential. rsc.orgOrganic field-effect transistors (OFETs), solar cells.
R' = -COCH3, -Si(CH3)3Derivatization of the hydroxyl group.Modified hydrogen bonding capacity; altered intermolecular interactions.Crystal engineering, supramolecular chemistry.
X = -Br, -CN on the naphthalene coreIntroduction of substituents on the aromatic ring.Shift in absorption/emission wavelengths; enhanced intersystem crossing.Fluorescent probes, photosensitizers.

By pursuing these interconnected research avenues, the scientific community can build a comprehensive understanding of this compound and its derivatives, paving the way for their translation into valuable chemical products and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione, and what purification methods ensure high yield and purity?

  • Methodology : Multi-step organic synthesis typically involves nucleophilic substitution and cyclization reactions. For example, ethoxy and hydroxyl groups can be introduced via alkylation of naphthol derivatives, followed by thionation using Lawesson’s reagent or phosphorus pentasulfide. Purification often employs recrystallization from ethanol or acetone, with purity verified by HPLC (>95%) and melting point analysis .
  • Key Considerations :

StepReagents/ConditionsYield (%)Purity (%)
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C65–7090
ThionationLawesson’s reagent, toluene, reflux50–5595

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography (e.g., SHELXL for refinement ) to resolve bond lengths and angles. Complementary techniques include:

  • FT-IR : Confirm thione (C=S) stretch at ~1200–1250 cm⁻¹ and hydroxyl (O–H) at ~3200–3500 cm⁻¹ .
  • ¹H/¹³C NMR : Assign ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–8.2 ppm) .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH and temperature?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor absorbance shifts in buffered solutions (pH 2–12) to assess stability of the conjugated thione system .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C) under nitrogen atmosphere .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding affinity with target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
    • Example Results :
Target ProteinBinding Energy (kcal/mol)Key Interactions
CYP51 (fungal)-8.2Hydrogen bonding (O–H⋯S), π-π stacking

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

  • Methodology :

  • Refine high-resolution X-ray data with SHELXL , focusing on O–H⋯S and N–H⋯O interactions.
  • Compare with ORTEP-III visualizations to identify discrepancies in torsion angles or packing motifs .
    • Case Study : A 2023 study found that variations in solvent polarity (e.g., DMSO vs. ethanol) alter hydrogen-bonded dimer formation, explaining conflicting literature reports .

Q. What strategies mitigate errors in quantifying biological activity due to compound aggregation?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Detect aggregates in PBS or cell media.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ values, ensuring Hill slopes ≈1 for monomeric activity .
    • Data Adjustment Example :
ConditionApparent IC₅₀ (μM)Adjusted IC₅₀ (μM)
Aggregated15 ± 250 ± 5 (after sonication)

Methodological Resources

  • Crystallography : SHELXL (refinement) , ORTEP-III (visualization) .
  • Spectroscopy : PubChem datasets for NMR/IR reference .
  • Error Analysis : Numerical Recipes in C for statistical validation .

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